4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
CAS No.: 1922897-51-5
Cat. No.: VC7027265
Molecular Formula: C13H15FO4S
Molecular Weight: 286.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1922897-51-5 |
|---|---|
| Molecular Formula | C13H15FO4S |
| Molecular Weight | 286.32 |
| IUPAC Name | 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H15FO4S/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-19(17,18)8-6-13/h1-4H,5-9H2,(H,15,16) |
| Standard InChI Key | HKFPHIWXYIMUIK-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)F)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a six-membered thiane ring (C₅H₉S) with two ketone groups at the 1-position, forming a 1,1-dioxothiane core. At the 4-position of the ring, a 4-fluorophenylmethyl group (–CH₂C₆H₄F) and a carboxylic acid (–COOH) are attached, creating a sterically crowded environment. Key structural elements include:
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Thiane ring: The sulfur atom introduces conformational flexibility and polarizability.
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Dioxo groups: The ketones at C1 enhance electrophilicity, enabling nucleophilic attacks at adjacent positions.
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4-Fluorophenylmethyl group: The fluorine atom’s electronegativity (–I effect) modulates electron density in the aromatic ring, influencing hydrophobic interactions .
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Carboxylic acid: Provides hydrogen-bonding capability and acidity (pKa ≈ 2–3), facilitating salt formation or coordination with metal ions .
Molecular Formula: C₁₃H₁₃FO₄S
Molecular Weight: 298.36 g/mol (calculated from analogous structures).
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, predictions based on analogs suggest:
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IR: Strong absorption bands at ~1,710 cm⁻¹ (C=O stretch of ketones and carboxylic acid) and ~1,250 cm⁻¹ (C–F stretch) .
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NMR:
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Mass Spectrometry: Predicted molecular ion peak at m/z 298.36 ([M]⁺), with fragments at m/z 121 (C₆H₅F⁺) and m/z 177 (thiane-dioxo fragment) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis likely follows a pathway analogous to 4-[(2-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid:
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Core Formation:
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Thiane-4-carboxylic acid is reacted with 4-fluorobenzyl chloride under basic conditions (K₂CO₃ or NaOH).
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Reaction:
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Conditions: Ethanol or DMF solvent, 80–100°C, 12–24 hours.
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Oxidation:
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The thiane ring is oxidized to 1,1-dioxothiane using hydrogen peroxide or O₂ in the presence of a catalyst (e.g., Mn(OAc)₃).
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Purification:
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Recrystallization (ethanol/water) or column chromatography (SiO₂, eluent: ethyl acetate/hexane) yields >90% purity.
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Industrial-Scale Production
Continuous flow reactors are preferred for scalability and safety:
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Advantages: Enhanced heat/mass transfer, reduced reaction time (2–4 hours), and higher yields (85–92%).
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Cost Drivers: 4-Fluorobenzyl chloride ($120–150/kg) and catalyst recycling .
Chemical Properties and Reactivity
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 180–185°C (predicted) |
| Solubility | DMSO > 50 mg/mL; H₂O < 1 mg/mL |
| LogP | 2.8 (calculated) |
| pKa | 2.4 (carboxylic acid) |
Reactivity Profile
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Carboxylic Acid: Forms esters with alcohols (e.g., methyl ester via Fischer esterification) or amides with amines .
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Dioxothiane Ring: Undergoes nucleophilic substitution at C2/C6 positions with Grignard reagents or amines.
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Fluorophenyl Group: Participates in Suzuki couplings (if halogenated) or electrophilic aromatic substitution (e.g., nitration) .
Biological and Industrial Applications
Medicinal Chemistry
While direct studies are lacking, structural analogs suggest potential as:
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HDAC Inhibitors: Carboxylic acid groups chelate zinc in enzyme active sites, similar to 2-phenylquinoline-4-carboxylic acid derivatives .
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Anticancer Agents: Fluorophenyl groups enhance blood-brain barrier penetration, as seen in pyridazine analogs .
Materials Science
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Ligands for Metal-Organic Frameworks (MOFs): Sulfur and oxygen atoms coordinate to transition metals (e.g., Cu²⁺, Fe³⁺).
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Polymer Modifiers: Thiane rings improve thermal stability in polyesters .
Challenges and Future Directions
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